molecular formula C23H32N6O2 B2603464 3-methyl-8-(4-(2-methylbenzyl)piperazin-1-yl)-7-pentyl-1H-purine-2,6(3H,7H)-dione CAS No. 898462-95-8

3-methyl-8-(4-(2-methylbenzyl)piperazin-1-yl)-7-pentyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2603464
CAS No.: 898462-95-8
M. Wt: 424.549
InChI Key: XBRZBHSKQFBMKF-UHFFFAOYSA-N
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Description

3-methyl-8-(4-(2-methylbenzyl)piperazin-1-yl)-7-pentyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H32N6O2 and its molecular weight is 424.549. The purity is usually 95%.
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Scientific Research Applications

Novel Inhibitors of Mycobacterium tuberculosis

A series of purine linked piperazine derivatives were synthesized to identify potent inhibitors of Mycobacterium tuberculosis. The study focused on disrupting the biosynthesis of peptidoglycan in the bacteria to exert antiproliferative effects. The synthesized compounds showed promising activity against Mycobacterium tuberculosis H37Rv, with some analogues displaying greater potency than existing clinical drugs like Ethambutol. Molecular docking analysis provided insights into the strong interactions between the inhibitors and the MurB enzyme, offering a template for future preclinical agent development against tuberculosis (Konduri et al., 2020).

Bioactive Metabolites from Marine-Derived Actinomycete

Diketopiperazine derivatives isolated from the marine-derived actinomycete Streptomyces sp. showed various biological activities, including modest antiviral activity against the influenza A (H1N1) virus. The study highlights the potential of marine-derived compounds in the development of new therapeutics against viral infections (Wang et al., 2013).

Synthesis of Saframycin Models

Research into the synthesis of novel octahydro-1,5-imino-3-benzazocin-4,7,10-trione derivatives, serving as models for saframycins, utilized advanced intermediates to explore potential anticancer agents. This work contributes to the ongoing search for new chemical entities with therapeutic potential in cancer treatment (Saito et al., 1997).

Natural Products with Antibacterial Activity

Study of secondary metabolites from the endophytic fungus Purpureocillium lilacinum led to the isolation of new diketopiperazine derivatives with antibacterial activity against Gram-positive bacteria. This research underscores the importance of natural products in discovering new antibacterial agents (Bara et al., 2020).

Luminescent Properties and Photo-induced Electron Transfer

The study of piperazine substituted naphthalimide compounds revealed their luminescent properties and potential use in photo-induced electron transfer (PET) processes. These findings could have implications for the development of novel materials for optical applications (Gan et al., 2003).

Properties

IUPAC Name

3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O2/c1-4-5-8-11-29-19-20(26(3)23(31)25-21(19)30)24-22(29)28-14-12-27(13-15-28)16-18-10-7-6-9-17(18)2/h6-7,9-10H,4-5,8,11-16H2,1-3H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRZBHSKQFBMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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